molecular formula C6H8N2O2S B12353838 5-methoxy-2-methylsulfanyl-5H-pyrimidin-4-one

5-methoxy-2-methylsulfanyl-5H-pyrimidin-4-one

Cat. No.: B12353838
M. Wt: 172.21 g/mol
InChI Key: UFLKFIXCKDTIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methylsulfanyl-5H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thio-containing pyrimidines with methoxy-substituted reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-methylsulfanyl-5H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives. These products can have different biological activities and applications .

Scientific Research Applications

5-methoxy-2-methylsulfanyl-5H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methylsulfanyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

5-methoxy-2-methylsulfanyl-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

5-methoxy-2-methylsulfanyl-5H-pyrimidin-4-one

InChI

InChI=1S/C6H8N2O2S/c1-10-4-3-7-6(11-2)8-5(4)9/h3-4H,1-2H3

InChI Key

UFLKFIXCKDTIFF-UHFFFAOYSA-N

Canonical SMILES

COC1C=NC(=NC1=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.